N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide -

N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide

Catalog Number: EVT-4473471
CAS Number:
Molecular Formula: C19H28ClN3O
Molecular Weight: 349.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Compound Description: This compound demonstrates significant inhibitory effects on the growth of specific cancer cell lines. [] It features a pyrazolo[1,5-a]pyrimidine core, a 4-fluorophenyl substituent at the 5-position, a trifluoromethyl group at the 7-position, and a dimethyl carboxamide moiety at the 3-position.

Relevance: While this compound belongs to the pyrazolo[1,5-a]pyrimidine class, differing from the target compound's pyrazole core, it showcases the biological relevance of aryl-substituted pyrazole derivatives with carboxamide moieties. This highlights the potential of such structural features in developing biologically active compounds.

3-(Difluoromethyl)-1-methyl-N-((3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)carbamoyl)-1H-pyrazole-4-carboxamide (9b)

Compound Description: This pyrazole acyl(thio)urea derivative exhibits potent fungicidal activity, particularly against Sclerotinia sclerotiorum, surpassing the commercial fungicide bixafen and comparable to fluxapyroxad. [] It contains a pyrazole ring with a difluoromethyl substituent at the 3-position, a methyl group at the 1-position, and a carboxamide group linked to a 3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl moiety at the 4-position.

Relevance: Similar to N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide, compound 9b features a pyrazole core with a carboxamide group. The variation in substituents on the pyrazole ring and the presence of a biphenyl moiety in 9b contribute to its distinct fungicidal activity.

1,3-Dimethyl-N-((3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)carbamoyl)-1H-pyrazole-4-carboxamide (9a)

Compound Description: This pyrazole derivative also demonstrates strong fungicidal activity against Sclerotinia sclerotiorum, showing better activity than bixafen and comparable activity to fluxapyroxad. [] It shares the core pyrazole structure with compound 9b, having methyl groups at the 1 and 3 positions and a carboxamide linked to a 3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl group at the 4-position.

Relevance: This compound further emphasizes the significance of the pyrazole core and carboxamide group present in the target compound, N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide, in achieving fungicidal activity. The variation in substituents compared to the target compound showcases the potential for structural modifications to optimize biological properties.

N-((4'-Chloro-[1,1'-biphenyl]-2-yl)carbamoyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide (9g)

Compound Description: Similar to compounds 9a and 9b, this pyrazole derivative displays strong fungicidal activity, particularly against Sclerotinia sclerotiorum, exhibiting better activity than bixafen and comparable activity to fluxapyroxad. [] It shares the core pyrazole structure with compounds 9a and 9b, having methyl groups at the 1 and 3 positions and a carboxamide linked to a 4'-chloro-[1,1'-biphenyl]-2-yl group at the 4-position.

Relevance: The consistent presence of the pyrazole nucleus and carboxamide functionality in these active fungicides, along with N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide, further strengthens the link between these structural elements and biological activity. The varying substituents and biphenyl groups in compounds 9a, 9b, and 9g highlight the role of structural modifications in fine-tuning fungicidal activity.

3,5-Dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo(4,3-c)quinolin-4-one

Compound Description: This compound exhibits binding affinity for the central benzodiazepine receptor and is produced through a non-classical Pschorr reaction. [] Its structure comprises a pyrazolo(4,3-c)quinolin-4-one core with methyl groups at the 3 and 5 positions and a phenyl group at the 1-position.

Relevance: Although this compound features a fused pyrazoloquinolinone ring system, different from the target compound's pyrazole core, it highlights the biological activity potential of substituted pyrazole derivatives. This suggests that modifications to the pyrazole core, as seen in N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide, could lead to diverse pharmacological activities.

N-(2-Aminophenyl)-N,3-dimethyl-1-phenyl-1H-pyrazole-5-carboxamide (12)

Compound Description: This compound serves as a precursor in the synthesis of 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo(4,3-c)quinolin-4-one. [] It is a pyrazole derivative with a phenyl group at the 1-position, methyl groups at the 3 and 5 positions, and a carboxamide group connected to a 2-aminophenyl moiety at the 5-position.

Relevance: Compound 12 directly highlights the importance of the pyrazole core and the carboxamide group in the synthesis of biologically active compounds like the target compound, N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide. The presence of an aminophenyl group in 12 compared to the adamantylpropyl group in the target compound showcases the possibility of modifying the substituents for tuning biological properties.

N-(2-Chlorophenyl)-N,3-dimethyl-1-phenyl-1H-pyrazole-5-carboxamide (18)

Compound Description: This compound is a byproduct formed during the synthesis of 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo(4,3-c)quinolin-4-one. [] Its structure resembles compound 12, differing only in the presence of a chloro substituent on the phenyl ring attached to the carboxamide group.

Relevance: The structural similarity of compound 18 to both the target compound, N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide, and compound 12 emphasizes the significance of the pyrazole core and carboxamide group as building blocks for potential bioactive compounds. The variation in substituents (chloro versus adamantylpropyl) highlights the potential for diverse biological properties within this structural framework.

N-Methyl-2-(3-methyl-1-phenyl-1H-pyrazol-5-yl)aniline (19)

Compound Description: This compound is another product obtained during the synthesis of 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo(4,3-c)quinolin-4-one. [] It features a pyrazole ring linked to a 2-methylaniline moiety, with methyl and phenyl substituents on the pyrazole ring.

Relevance: While this compound lacks the carboxamide group present in N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide, it shares the common pyrazole core with phenyl and methyl substituents. This suggests the potential for exploring diverse functionalities, including carboxamides, on the pyrazole ring to modulate biological activity.

Cannabidiol (CBD)

Compound Description: Cannabidiol, a non-psychoactive cannabinoid compound, exhibits significant antitumor activity both in vitro and in vivo against human glioma cell lines. [] Its mechanism of action is partially mediated by CB2 receptors and involves the induction of apoptosis.

Relevance: Although structurally distinct from N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide, cannabidiol is mentioned alongside various CB1 and CB2 receptor ligands, highlighting the potential for developing compounds targeting these receptors with diverse therapeutic applications. This connection underscores the importance of exploring pharmacological space within the broader context of receptor interactions.

[O-Methyl-11C][N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-bromophenyl)-4-methyl-1H-pyrazole-3-carboxamide] ([11C]4)

Compound Description: This compound is a high-potency candidate PET radioligand for studying cannabinoid subtype-1 (CB1) receptors in the living human brain. [] It features a 1,5-diarylpyrazole platform with a piperidine group at the 3-carboxamide position, a 4-methoxyphenyl group at the 5-position, a 2-bromophenyl group at the 1-position, and a methyl group at the 4-position.

Relevance: This compound showcases the potential of aryl-substituted pyrazole derivatives with carboxamide groups, particularly 1,5-diarylpyrazoles, as potent CB1 receptor ligands. Although structurally different from N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide, it emphasizes the exploration of structural modifications within the pyrazole scaffold for targeting specific receptors.

[11C]NIDA 41087 ([11C]3), 2-Chloro Analog of Compound [11C]4

Compound Description: This compound is another high-potency candidate PET radioligand for CB1 receptors, structurally similar to [11C]4 but featuring a 2-chlorophenyl group instead of a 2-bromophenyl group at the 1-position of the pyrazole ring. []

Relevance: Similar to [11C]4, this compound emphasizes the significance of 1,5-diarylpyrazole derivatives with carboxamide groups in developing CB1 receptor ligands. The structural modification at the 1-position, replacing bromine with chlorine, highlights the role of subtle structural changes in potentially impacting binding affinity and selectivity for the CB1 receptor, a concept relevant to N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide and its potential biological activity.

[11C]JHU75575 ([11C]5), 4-Cyano Analog of Compound [11C]4

Compound Description: This compound represents another high-potency candidate PET radioligand for CB1 receptors, structurally similar to [11C]4 but featuring a 4-cyanophenyl group instead of a 4-methoxyphenyl group at the 5-position of the pyrazole ring. []

Relevance: This compound further strengthens the importance of 1,5-diarylpyrazole derivatives with carboxamide groups as potential CB1 receptor ligands. The structural modification at the 5-position, introducing a cyano group, highlights the impact of varying substituents on binding properties and the potential for optimizing CB1 receptor selectivity through structural modifications. This concept is relevant to understanding the structure-activity relationships of N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide.

Rimonabant

Compound Description: Rimonabant is a prototypical CB1 receptor antagonist/inverse agonist, effectively suppressing activity, inducing antinociception, and causing hypothermia and immobility in mice. [] Its structure features a pyrazole core with a carboxamide bearing a terminal piperidine group at the 3-position, a 2,4-dichlorophenyl group at the 1-position, a 4-chlorophenyl group at the 5-position, and a methyl group at the 4-position.

Relevance: This compound demonstrates the potential of aryl-substituted pyrazole derivatives with carboxamide groups, particularly 1,5-diarylpyrazoles, as CB1 receptor antagonists. Although structurally different from N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide, it highlights the significant impact of the substitution pattern on the pyrazole ring on the pharmacological profile, shifting from agonistic to antagonistic activity at the CB1 receptor.

N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (1)

Compound Description: This pyrazolone-based class II c-Met inhibitor demonstrates potent activity against c-Met-dependent tumors. [] It features a pyrazolone core with a phenyl group at the 2-position, methyl groups at the 1 and 5 positions, and a carboxamide linked to a 4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl group at the 4-position.

Relevance: This compound highlights the versatility of pyrazole derivatives, specifically pyrazolones, in achieving biological activity, in this case, as c-Met inhibitors. While structurally different from N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide, it showcases the potential for exploring diverse pyrazole-based scaffolds with various substituents for different therapeutic applications.

N-[(1S)-endo-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide (SR144528)

Compound Description: This compound acts as a selective antagonist for the CB2 receptor. [, , ] It features a pyrazole core with a carboxamide group linked to a (1S)-endo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl moiety at the 3-position, a 4-chloro-3-methylphenyl group at the 5-position, and a 4-methylbenzyl group at the 1-position.

Relevance: This compound underscores the potential of 1,5-diarylpyrazole derivatives with carboxamide groups as CB2 receptor ligands, particularly as antagonists. Although structurally different from N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide, it highlights the influence of the substituents on the pyrazole ring and the carboxamide group in achieving selectivity for a specific cannabinoid receptor subtype. , ,

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride (SR141716A/SR1)

Compound Description: This compound is a well-known CB1 receptor antagonist, effectively blocking the effects of Δ9-tetrahydrocannabinol in mice. [, , , , , , , ] It is characterized by a pyrazole core with a carboxamide group linked to a piperidine ring at the 3-position, a 4-chlorophenyl group at the 5-position, a 2,4-dichlorophenyl group at the 1-position, and a methyl group at the 4-position.

Relevance: Similar to N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide, SR141716A showcases the importance of 1,5-diarylpyrazole derivatives with carboxamide groups as potent CB1 receptor ligands. The specific substituents on the pyrazole ring and the carboxamide group contribute to its antagonistic activity at the CB1 receptor, highlighting the potential for tuning pharmacological profiles by modifying these structural elements. , , , , , , ,

5-(4-Alkylphenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (AM4113)

Compound Description: This CB1 antagonist displays a leftward shift in its ED50 value during chronic CB1 agonist treatment, suggesting enhanced sensitivity to its behaviorally disruptive effects. [] It shares the core structure with SR141716A, differing in the presence of an alkyl group instead of a chlorine atom at the para position of the 5-phenyl substituent.

Relevance: This compound reinforces the relevance of 1,5-diarylpyrazoles with carboxamide groups as CB1 receptor antagonists. Its structural similarity to SR141716A, but with an alkyl group replacing chlorine, emphasizes the impact of subtle structural modifications on the pharmacological properties and potential for tuning CB1 receptor interactions, a concept relevant to understanding the potential biological activity of N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide.

Sch.336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide)

Compound Description: This novel triaryl bis-sulfone demonstrates high selectivity for the human CB2 receptor and acts as an inverse agonist. [] It effectively impairs the migration of CB2-expressing cells in vitro and leukocyte trafficking in vivo, showing potential as an anti-inflammatory agent.

Relevance: Although structurally distinct from N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide, its role as a selective CB2 inverse agonist highlights the potential for developing compounds with diverse structures targeting specific cannabinoid receptors for therapeutic applications. This reinforces the importance of exploring the pharmacological space surrounding these receptors, even with structurally distinct compounds.

Properties

Product Name

N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide

IUPAC Name

N-[1-(1-adamantyl)propyl]-4-chloro-1,5-dimethylpyrazole-3-carboxamide

Molecular Formula

C19H28ClN3O

Molecular Weight

349.9 g/mol

InChI

InChI=1S/C19H28ClN3O/c1-4-15(21-18(24)17-16(20)11(2)23(3)22-17)19-8-12-5-13(9-19)7-14(6-12)10-19/h12-15H,4-10H2,1-3H3,(H,21,24)

InChI Key

CYPGPJKQWSWMHC-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=NN(C(=C4Cl)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.